3-Acetyl-1-(phenylacetyl)pyridinium
Description
3-Acetyl-1-(phenylacetyl)pyridinium is a pyridinium salt characterized by two distinct substituents: an acetyl group at the 3-position and a phenylacetyl group at the 1-position of the pyridine ring. Pyridinium derivatives are often explored for their roles as catalysts, ionic liquids, or bioactive molecules, with substituent variations dictating their functional versatility .
Properties
Molecular Formula |
C15H14NO2+ |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(3-acetylpyridin-1-ium-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H14NO2/c1-12(17)14-8-5-9-16(11-14)15(18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3/q+1 |
InChI Key |
QPVCBXIAZPENPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds share structural or functional similarities with 3-Acetyl-1-(phenylacetyl)pyridinium:
Key Observations :
- Ring System Differences : Pyridinium salts (positively charged) exhibit greater polarity than neutral pyrrole derivatives, impacting solubility and reactivity .
- Synthetic Relevance : Fe₂O₃@SiO₂/In₂O₃ catalysts (used for analogous pyridine derivatives in ) suggest that similar methods could be adapted for synthesizing this compound .
Pharmacokinetic and Bioavailability Considerations
While direct data on this compound are unavailable, studies on HI-6 oxime (a pyridinium-based antidote) indicate low oral bioavailability (2.9–4.2% urinary recovery) due to poor absorption or rapid metabolism .
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